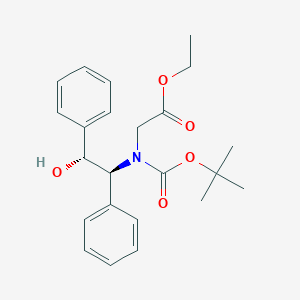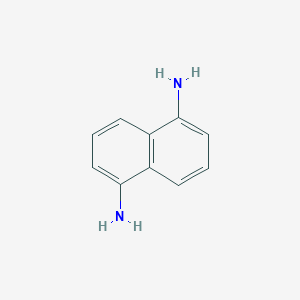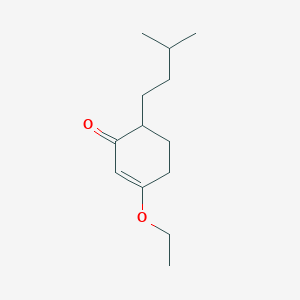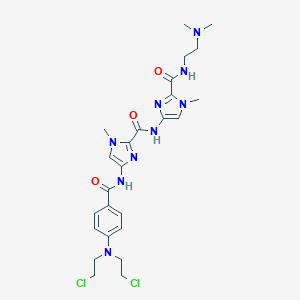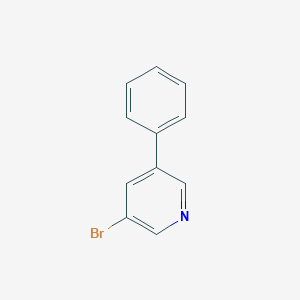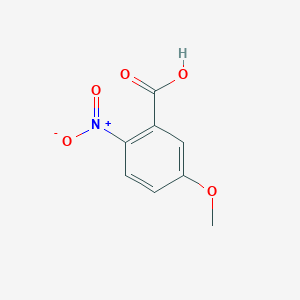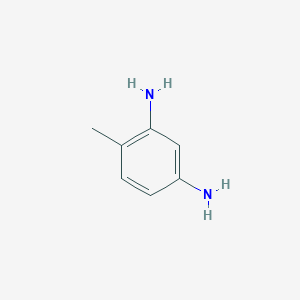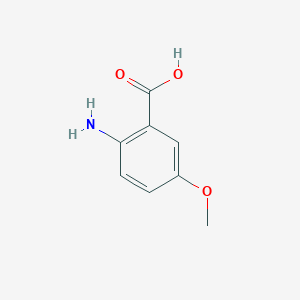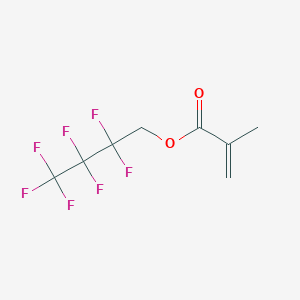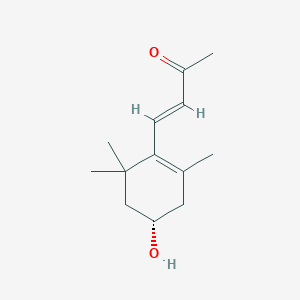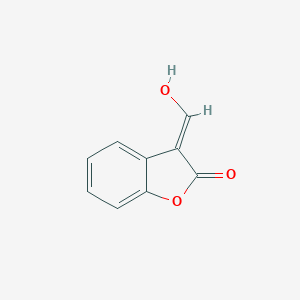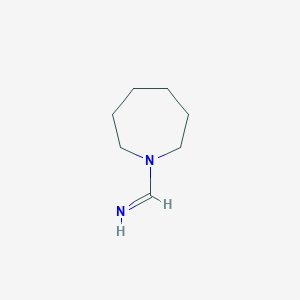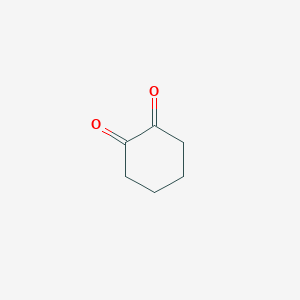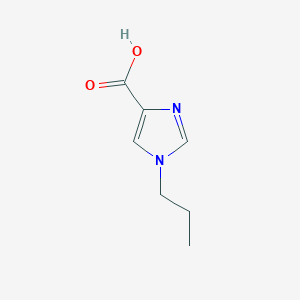![molecular formula C8H8N2 B122866 5-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-52-2](/img/structure/B122866.png)
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
5-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as key intermediates in pharmaceutical synthesis. The papers provided discuss various synthetic methods and structural analyses of related pyrrolopyridine derivatives, which can offer insights into the properties and reactivity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds involves several strategies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 5-Methyl-1H-pyrrolo[2,3-b]pyridine is described using a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another paper reports the efficient synthesis of tetrahydro-1H-pyrrolo[2,3-c]pyridine derivatives through sodium borohydride reduction and debenzylation steps . Additionally, a three-component regioselective reaction under ultrasound irradiation is used to synthesize fused polycyclic pyrazolopyridines . These methods highlight the versatility of synthetic approaches that could be adapted for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been studied using various techniques. Density functional theory (DFT) calculations and X-ray crystallography have been employed to determine the molecular structure, vibrational energy levels, and potential energy distribution of imidazopyridine derivatives, which are structurally similar to 5-Methyl-1H-pyrrolo[2,3-b]pyridine . These studies provide valuable information on bond lengths, bond angles, and the influence of substituents on the molecular conformation.
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives is explored in several papers. For example, a series of 1H-pyrrolo[3,2-b]pyridines was prepared using a copper iodide catalyzed cyclization, which could be relevant for understanding the reactivity of the 5-methyl derivative . Another study describes the synthesis of various 7-substituted pyrrolopyridinones and their reactions with nucleophiles . These reactions demonstrate the potential for functionalization and derivatization of the pyrrolopyridine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of a methyl group at specific positions on the pyridine ring can affect the proton position of the NH group, as shown in the vibrational spectra and X-ray analysis of imidazopyridine derivatives . The synthesis and structural determination of pyrrolidine-2,3-dione derivatives also contribute to the understanding of the properties of these heterocycles . Furthermore, the crystal structure analysis of a pyrrolidine derivative provides insights into the intermolecular interactions that could be present in solid-state forms of 5-Methyl-1H-pyrrolo[2,3-b]pyridine .
Aplicaciones Científicas De Investigación
Antibacterial Properties
5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their antibacterial properties. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids demonstrated antibacterial activity in vitro, showcasing potential for medical applications in combating bacterial infections (Toja et al., 1986).
Antitumor Activity
Significant research has been conducted on the antitumor properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives. Notably, certain derivatives have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease. These compounds acted as cyclin-dependent kinase 1 inhibitors, effectively reducing DMPM cell proliferation and inducing apoptosis (Carbone et al., 2013).
Synthesis Methods
Advancements in the efficient synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its analogues have been significant. These methods facilitate the production of various N6-substituted derivatives, which are important for further pharmaceutical exploration (Nechayev et al., 2013).
Serotonin Receptor Ligands
Research on 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives has also extended to their potential as serotonin receptor ligands. These compounds, through virtual screening and molecular modelling, have shown promise as novel structures for serotonin receptor targeting, which could be beneficial in developing new treatments for psychiatric disorders (Staroń et al., 2019).
Catalytic Methods for Modification
New catalytic methods have been developed to introduce methyl groups onto the aromatic ring of pyridines, including those of 5-Methyl-1H-pyrrolo[2,3-b]pyridine. This method utilizes methanol and formaldehyde, offering a novel approach to modify these compounds for diverse applications (Grozavu et al., 2020).
Pharmaceutical Intermediate Synthesis
The compound has also been a focus in the synthesis of key pharmaceutical intermediates. Techniques have been developed to introduce various functional groups, enhancing the compound's utility in pharmaceutical manufacturing (Wang et al., 2006).
Direcciones Futuras
The future directions for the study of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJHFFRHKGOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609018 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
824-52-2 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

